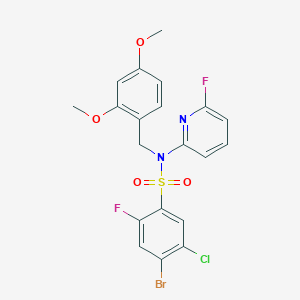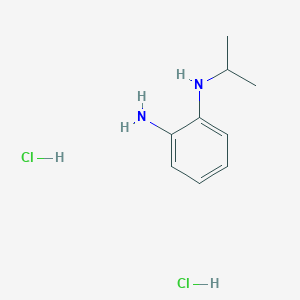![molecular formula C13H14BrN3 B8092956 2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-6-broMo-1H-benzo[d]iMidazole](/img/structure/B8092956.png)
2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-6-broMo-1H-benzo[d]iMidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-6-bromo-1H-benzo[d]imidazole is a compound belonging to the class of azabicycloheptane derivatives. This compound contains both a brominated benzene ring and an imidazole ring, which contribute to its unique chemical properties. The presence of these functional groups makes it a subject of interest in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-6-bromo-1H-benzo[d]imidazole can be achieved through several methods:
Bromination of benzo[d]imidazole: : The initial step involves the bromination of benzo[d]imidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Formation of azabicycloheptane: : This can be achieved through a Mannich reaction involving the condensation of cyclohexanone, formaldehyde, and ammonia, followed by intramolecular cyclization.
Coupling Reaction: : The azabicycloheptane moiety is then coupled with the brominated benzo[d]imidazole through a nucleophilic substitution reaction under basic conditions.
Industrial Production Methods
While industrial production details may vary, large-scale synthesis typically involves optimization of the above reactions to maximize yield and purity, often utilizing flow chemistry techniques and automated reactors to ensure consistent results.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the azabicycloheptane moiety, leading to the formation of corresponding N-oxides.
Reduction: : Reduction of the bromine atom can yield a hydrogenated derivative.
Substitution: : The bromine atom in the benzene ring can be substituted with various nucleophiles, such as amines or thiols, to form a range of derivatives.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LAH).
Substitution: : Various nucleophiles under basic or acidic conditions, depending on the desired product.
Major Products Formed
Oxidation: : N-oxides of the compound.
Reduction: : Hydrogenated analogs.
Substitution: : Aminated or thiolated derivatives.
科学研究应用
2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-6-bromo-1H-benzo[d]imidazole has a range of applications:
Chemistry: : Used as a building block in organic synthesis, particularly for creating complex molecular architectures.
Biology: : Investigated for its potential as a ligand in binding studies with enzymes and receptors.
Medicine: : Studied for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: : Utilized in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism by which 2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-6-bromo-1H-benzo[d]imidazole exerts its effects often involves:
Molecular Targets: : Binding to specific enzymes or receptors, disrupting their normal function.
Pathways Involved: : Can affect signaling pathways related to cell growth, apoptosis, or metabolic processes.
相似化合物的比较
Similar Compounds
2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]imidazole: (without bromine substitution)
2-(azabicyclo[2.2.1]heptan-3-yl)benzimidazole
6-bromo-1H-benzo[d]imidazole: (without azabicycloheptane moiety)
Highlighting Uniqueness
The presence of both the azabicycloheptane moiety and the brominated benzo[d]imidazole ring makes 2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-6-bromo-1H-benzo[d]imidazole unique, offering distinct chemical reactivity and biological activity not commonly observed in its analogs. This dual functional group combination allows for versatile applications and targeted interactions in both synthetic and biological contexts.
Hope this deep dive sparks your curiosity even more! What part stands out most to you?
属性
IUPAC Name |
2-[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]-6-bromo-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3/c14-8-2-4-10-11(6-8)17-13(16-10)12-7-1-3-9(5-7)15-12/h2,4,6-7,9,12,15H,1,3,5H2,(H,16,17)/t7-,9+,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXMYUZLQGHPEE-VMAXQDLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2)C3=NC4=C(N3)C=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H](N2)C3=NC4=C(N3)C=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B8092884.png)




![1,7-Diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B8092921.png)

![6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride](/img/structure/B8092935.png)
![N-(2,4-dimethoxybenzyl)-5-fluoro-N-(6-fluoropyridin-2-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B8092943.png)
![tert-butyl N-[[4-(hydroxymethyl)piperidin-4-yl]methyl]carbamate;hydrochloride](/img/structure/B8092959.png)



